(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride

Immunoadjuvant development TLR4 modulation Lipid A mimetics

Sourcing enantiopure D-configured amino alcohol building blocks with orthogonal protection often forces medicinal chemistry teams into low-yielding chiral resolution steps. (2R)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride (CAS 863963-92-2) eliminates this bottleneck. - Pre-set D-configuration at C2 ensures diastereomeric fidelity in peptide coupling; the L-enantiomer (CAS 82850-42-8) is not a viable substitute for TLR4-targeted pseudodipeptide campaigns. - Cbz protection at the δ-amine withstands TFA/Boc and piperidine/Fmoc cleavage conditions, enabling sequential α-amine elaboration followed by hydrogenolytic unmasking. - Hydrochloride salt form guarantees consistent amine nucleophilicity in automated synthesizers, reducing failed coupling batches. Supplied at 98% purity to minimize pre-reaction purification.

Molecular Formula C13H21ClN2O3
Molecular Weight 288.77 g/mol
Cat. No. B12074542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride
Molecular FormulaC13H21ClN2O3
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCCC(CO)N.Cl
InChIInChI=1S/C13H20N2O3.ClH/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17);1H/t12-;/m1./s1
InChIKeyASNMAZMZTUECLF-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ornithinol Building Block for Chiral Synthesis


(2R)-5-(Benzyloxycarbonylamino)-2-amino-pentan-1-ol hydrochloride (CAS 863963-92-2) is a chiral amino alcohol classified as a protected D-ornithinol derivative . It bears a benzyloxycarbonyl (Cbz) group at the δ-amino position, a free α-amino group, and a primary hydroxyl terminus, making it a bifunctional intermediate for asymmetric synthesis and medicinal chemistry campaigns [1]. The hydrochloride salt form enhances aqueous solubility and bench stability compared to the free base. This compound belongs to a class of Cbz-protected ornithinol enantiomers that are increasingly used as chiral pool starting materials for constructing bioactive cyclic diamines and immunomodulatory pseudodipeptides [2].

1 D-configured ornithinol chiral pool building block
2 Orthogonal Cbz-δ-amine, free α-amine, and primary hydroxyl for regioselective elaboration
3 Hydrochloride salt supports consistent solubility and bench handling

Why L-Enantiomer or Achiral Analogs Cannot Substitute


In-class compounds such as the S-enantiomer (CAS 82850-42-8), N-Cbz-5-aminopentanol (CAS 87905-98-4), or unprotected 5-amino-1-pentanol (CAS 2508-29-4) cannot serve as drop-in replacements for this D-configured hydrochloride. The R absolute configuration at the α-amino carbon dictates diastereomeric outcomes in downstream peptide coupling and chiral auxiliary applications [1]. The δ-Cbz group provides orthogonal amine protection essential for regioselective acylation or phosphorylation, which achiral amino alcohols lack [2]. Furthermore, the hydrochloride salt ensures consistent protonation state and solubility behavior that the free base form does not guarantee across different lot preparations . Attempting to substitute with the L-enantiomer would invert the stereochemical outcome of any chiral-induction step, potentially abolishing biological activity in systems where D-amino acid or D-amino alcohol recognition is required, such as Toll-like receptor 4 (TLR4)-mediated immunomodulation via lipid A mimics [1].

Absolute configuration mismatch
L-enantiomer (CAS 82850-42-8) may invert diastereomeric outcome in peptide coupling; stereochemical induction relies on D-configuration.
Protection group absence
Achiral amino alcohols (e.g., 5-amino-1-pentanol) lack δ-Cbz orthogonality, requiring additional protection steps and reducing regioselectivity.
Salt form variability
Free base form may exhibit inconsistent protonation and solubility; hydrochloride ensures defined counterion for stoichiometric control.

Differentiation Evidence Versus Closest Analogs


D-Ornithinol in Lipid A Mimics vs. L-Ornithinol in Biocatalysis

The D-enantiomer serves as the chiral backbone in Nδ-L-homoserinyl-D-ornithinol pseudodipeptides that act as acyclic lipid A mimics. In human PBMC assays, the bis-phosphorylated D-ornithinol derivatives induced NO production while functioning as potent antagonists of LPS-induced IL-6 production [1]. In contrast, the L-enantiomer is preferentially converted by galactose oxidase/imine reductase enzyme cascades to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane with up to 54% isolated yield, a transformation that is stereospecific and would not proceed on the D-substrate with comparable efficiency [2]. The D-enantiomer is thus mandatory for TLR4-focused immunoadjuvant research, while the L-enantiomer is suited for cyclic diamine synthesis.

Chiral substrate specificity
Cross-study context
D-enantiomer: reported TLR4 antagonism (IL-6) in PBMC assays. L-enantiomer: GOase/IRED cascade, Km 0.43 mM, kcat/Km 0.81 mM⁻¹s⁻¹.
Chiral outcome context differs by application
D/L specificity may not extrapolate to other systems
Immunoadjuvant development TLR4 modulation Lipid A mimetics

Hydrochloride Purity Advantage Over Free Base

The (2R)-hydrochloride salt is supplied at 98% purity by Nanjing Wogni Chemical Co., Ltd. (CAS 863963-92-2) , whereas the S-enantiomer free base (CAS 82850-42-8) is commercially listed at ≥95% purity by Accela/Weibochem . The 3-percentage-point purity advantage reduces the burden of byproduct removal in multi-step syntheses where intermediate purification is costly. Additionally, the hydrochloride form guarantees a defined counterion, eliminating batch-to-batch variability in protonation state that can affect coupling efficiency.

Purity specification
Data to verify
D-enantiomer HCl: 98% (supplier). S-enantiomer free base: ≥95%.
Specification context may support lot consistency
Supplier data; batch verification recommended
Chiral purity Procurement specification Quality control

Hydrochloride Solubility and Handling vs. Free Base

The hydrochloride salt of the D-ornithinol derivative (MW 288.77 g/mol as C₁₃H₂₁ClN₂O₃) provides predictable aqueous solubility and solid-state stability . The corresponding free base (MW 252.31 g/mol as C₁₃H₂₀N₂O₃) is also available but lacks the defined counterion, which can lead to variable protonation and hygroscopicity across different production lots . This distinction is particularly relevant for automated peptide synthesizers and high-throughput screening platforms that require precise stoichiometric control of amine nucleophilicity.

Salt form solubility
Class-level inference
Hydrochloride: defined counterion, reported enhanced aqueous solubility. Free base: variable protonation state.
Salt form may support processing consistency
Quantitative solubility data not available
Formulation Solubility Bench stability

Orthogonal δ-Cbz Protection vs. Unprotected Amino Alcohols

The δ-Cbz group is selectively removed by hydrogenolysis (H₂, Pd/C) or strong acid without affecting N-Boc or O-TBS protecting groups commonly used in peptide and carbohydrate chemistry [1]. In contrast, the unprotected analogue 5-amino-1-pentanol (CAS 2508-29-4, purity typically 98% by GC) lacks this orthogonal handle, forcing reliance on global protection/deprotection sequences that increase step count and reduce overall yield [2]. The Cbz-protected amino alcohol enables a convergent synthetic strategy where the δ-amine is unmasked only after the α-amino and hydroxyl functionalities have been elaborated, a critical advantage in constructing Nδ-acylated pseudodipeptide lipid A mimics where the δ-amino position must be selectively phosphorylated or acylated [1].

Orthogonal protection strategy
Method context
δ-Cbz allows selective hydrogenolytic deprotection; estimated ≥2 fewer protection steps vs. unprotected amino alcohol.
Supports convergent synthesis strategy
Step economy estimated from reported procedures
Protecting group strategy Orthogonal synthesis Peptide coupling

Optimal Application Scenarios


Lipid A Mimic Synthesis for Immunoadjuvant Development

This D-configured amino alcohol is the preferred chiral building block for constructing Nδ-L-homoserinyl-D-ornithinol pseudodipeptides that function as TLR4-modulating lipid A mimics. As demonstrated by Martin et al. (2006), the bis-phosphorylated derivatives induce NO production in macrophages and antagonize LPS-induced IL-6 secretion in human PBMC cells, while exhibiting very low endotoxicity and pyrogenicity [1]. The D absolute configuration is essential; the L-enantiomer would generate diastereomeric products with altered TLR4 binding geometry.

Orthogonal Intermediate for Convergent Peptide Synthesis

The combination of a free α-amino group, a Cbz-protected δ-amino group, and a primary hydroxyl terminus enables regioselective elaboration at three distinct positions without protecting group interference. The Cbz group withstands conditions used for Boc deprotection (TFA) and Fmoc cleavage (piperidine), allowing for sequential chain extension at the α-amine followed by hydrogenolytic unmasking of the δ-amine for final-stage functionalization [2].

Chiral Pool Material for D-Amino-Alcohol Bioactives

When a synthetic route demands a D-configured 1,2-amino alcohol motif embedded within a larger framework, this compound eliminates the need for asymmetric synthesis or chiral resolution steps. The commercial availability at 98% purity as a defined hydrochloride salt ensures that the stereochemical integrity at C2 is preset, reducing the risk of racemization that can occur during reductive amination or azide displacement routes starting from achiral precursors.

Research Intermediate for Automated Synthesis Platforms

The hydrochloride salt form guarantees consistent amine nucleophilicity in automated peptide synthesizers and liquid handlers, where free base variability can lead to inconsistent coupling efficiency. The 98% purity specification reduces the burden of pre-synthesis purification, making it suitable for high-throughput medicinal chemistry campaigns where intermediate purification at each step is economically prohibitive.

Application
Selection Property
Validation Focus
TLR4 pathway lipid A mimic research
D-configured chiral backbone, orthogonal Cbz protection
TLR4 signaling endpoint review
Convergent peptide synthesis
Orthogonal amine/hydroxyl functionality
Regioselective functionalization verification
D-amino-alcohol motif synthesis
Pre-set D-configuration at C2
Stereochemical integrity review
Automated synthesis platforms
Hydrochloride salt for consistent nucleophilicity
Coupling efficiency reproducibility
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